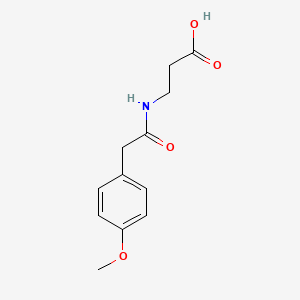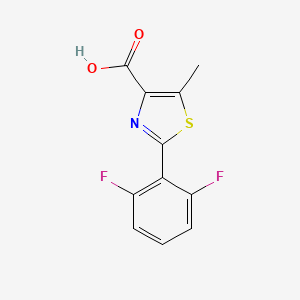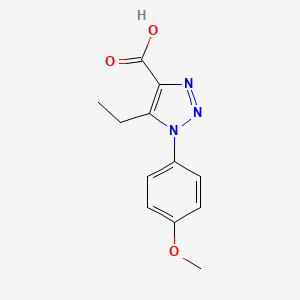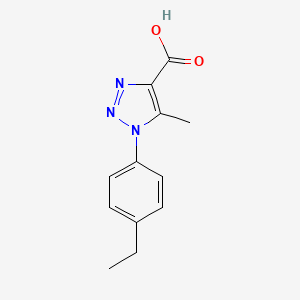
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The “4-ethylphenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with an ethyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the phenyl and triazole rings) and polarity (in the carboxylic acid group) .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The triazole ring might participate in reactions with electrophiles or nucleophiles. The carboxylic acid group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Pharmaceutical Applications and Biological Activities
1,2,3-Triazole derivatives, including structures similar to 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied for their diverse biological activities. These compounds have shown potential as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents. The incorporation of the triazole ring into pharmaceutical compounds has been motivated by its ability to mimic the peptide bond, contributing to its bioisosteric properties and enhancing biological activity. Notably, triazole derivatives have been investigated for their effectiveness against neglected diseases, which are of significant concern in vulnerable populations. The development of new synthetic methods to create triazole derivatives more efficiently, with considerations for green chemistry and sustainability, is an area of ongoing research (Ferreira et al., 2013).
Chemical Synthesis and Material Science
The synthetic versatility of 1,2,3-triazoles, including derivatives of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, has been leveraged in the development of materials and in organic synthesis. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the click reaction, has been pivotal in creating 1,2,3-triazole derivatives. This methodology is celebrated for its efficiency, selectivity, and the creation of compounds with potential applications in bioconjugation, material science, and as intermediates in pharmaceutical chemistry. The exploration of both copper and non-copper catalyzed routes has expanded the toolkit for synthesizing biologically active triazole compounds with enhanced properties (Kaushik et al., 2019).
Antibacterial Activity
The antibacterial potential of 1,2,3-triazole derivatives against challenging pathogens like Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlights another significant application area. These compounds, through structural modifications and hybridization, exhibit mechanisms of action that include inhibition of critical bacterial enzymes and efflux pumps. Such activities underscore the importance of triazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies (Li & Zhang, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-9-4-6-10(7-5-9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVRSAZZBDOQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



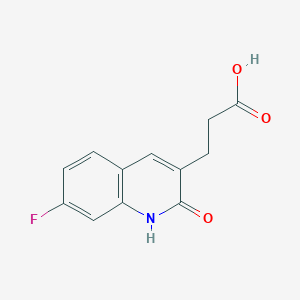
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)
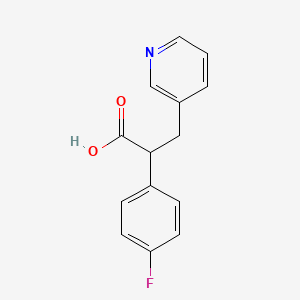
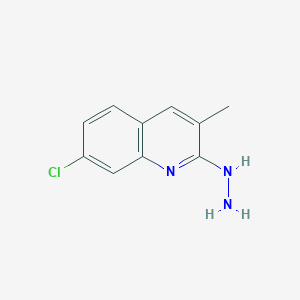
![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)
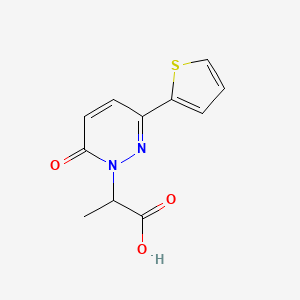
![3-[(4-Tert-butylphenyl)sulfonyl]propanoic acid](/img/structure/B3073145.png)
